(3-Benzylphenyl)methanamine
Overview
Description
(3-Benzylphenyl)methanamine: is an organic compound with the molecular formula C14H15N It is a derivative of benzylamine, where the benzyl group is substituted at the meta position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for preparing (3-Benzylphenyl)methanamine involves the nucleophilic substitution of a halogenated benzyl compound with ammonia or an amine. For example, 3-bromobenzyl chloride can react with ammonia in ethanol to yield this compound.
Reductive Amination: Another method involves the reductive amination of 3-benzylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Benzylphenyl)methanamine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzyl group can be further functionalized.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Formation of benzyl nitrile or benzyl imine.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: (3-Benzylphenyl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and receptor binding.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Industry:
Polymer Production: this compound is used in the production of specialty polymers and resins.
Mechanism of Action
The mechanism of action of (3-Benzylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Benzylamine: A simpler analogue without the phenyl substitution.
Phenethylamine: Similar structure but with an ethyl bridge instead of a methylene bridge.
(4-Benzylphenyl)methanamine: A positional isomer with the benzyl group at the para position.
Uniqueness:
Positional Substitution: The meta substitution of the benzyl group in (3-Benzylphenyl)methanamine provides unique steric and electronic properties compared to its ortho and para isomers.
Reactivity: The specific positioning of the benzyl group influences the compound’s reactivity and interaction with other molecules, making it distinct in its chemical behavior and applications.
Properties
IUPAC Name |
(3-benzylphenyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10H,9,11,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRXJUJOIDODNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624638 | |
Record name | 1-(3-Benzylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74672-16-5 | |
Record name | 1-(3-Benzylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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